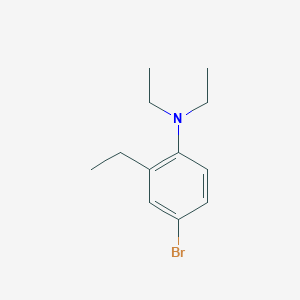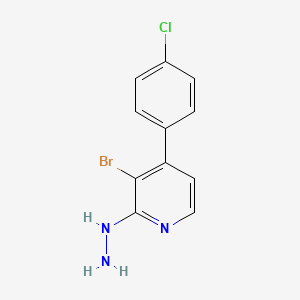![molecular formula C16H14O3 B8694021 2-[4-(4-acetylphenyl)phenyl]acetic acid](/img/structure/B8694021.png)
2-[4-(4-acetylphenyl)phenyl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(4-acetylphenyl)phenyl]acetic acid, also known by its chemical name this compound, is a compound with the molecular formula C16H14O3 and a molecular weight of 254.28 g/mol . This compound is primarily used for research and development purposes and is not intended for medicinal, household, or other uses .
Méthodes De Préparation
The synthetic routes and reaction conditions for 2-[4-(4-acetylphenyl)phenyl]acetic acid are not extensively detailed in the available literature. it is known that the compound can be synthesized through organic synthesis methods involving the acetylation of biphenyl derivatives
Analyse Des Réactions Chimiques
2-[4-(4-acetylphenyl)phenyl]acetic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
2-[4-(4-acetylphenyl)phenyl]acetic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the development of new compounds.
Biology: The compound is utilized in biological studies to understand its effects on various biological systems.
Medicine: Research involving this compound explores its potential therapeutic applications and interactions with biological targets.
Industry: The compound is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-[4-(4-acetylphenyl)phenyl]acetic acid involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity.
Comparaison Avec Des Composés Similaires
2-[4-(4-acetylphenyl)phenyl]acetic acid can be compared with other similar compounds, such as:
4’-Acetylbiphenyl-4-acetic acid: This compound shares a similar structure but may have different functional groups and properties.
Biphenyl derivatives: Various biphenyl derivatives can be compared based on their chemical structure and reactivity.
Propriétés
Formule moléculaire |
C16H14O3 |
|---|---|
Poids moléculaire |
254.28 g/mol |
Nom IUPAC |
2-[4-(4-acetylphenyl)phenyl]acetic acid |
InChI |
InChI=1S/C16H14O3/c1-11(17)13-6-8-15(9-7-13)14-4-2-12(3-5-14)10-16(18)19/h2-9H,10H2,1H3,(H,18,19) |
Clé InChI |
SNFKDDPUNFGXEU-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![N-[(2-Chlorophenyl)methyl]hydroxylamine](/img/structure/B8694008.png)



